molecular formula C18H16BrNO6S B2773101 5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide CAS No. 946264-94-4

5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide

Cat. No. B2773101
CAS RN: 946264-94-4
M. Wt: 454.29
InChI Key: MHYVTELSQUIQIO-UHFFFAOYSA-N
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Description

5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BAY 43-9006 is a kinase inhibitor that targets multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • A study described the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which share a similar structural motif with 5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide. These compounds exhibited good enzyme inhibitory activity and showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications in conditions like Alzheimer's disease. The compounds were also active against various bacterial strains, highlighting their antimicrobial potential (Hussain et al., 2017).

  • Another related study focused on the synthesis of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity. Among these, a compound demonstrated very good activity against acetyl and butyrylcholinestrase enzymes, indicating potential as a therapeutic agent for Alzheimer's disease. This research underscores the importance of structural modifications in enhancing the biological activity of furamide derivatives (Hassan et al., 2018).

Chemical Synthesis and Reactions

  • Research on the synthesis of 1-(2-furyl)-2-nitropropen-3-ones revealed methods for introducing nitro groups into the furan ring, a process that could be relevant for the synthesis or modification of compounds like 5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide. This study provides insights into the chemical reactivity and potential synthetic pathways for furamide derivatives (Sitkin et al., 1977).

properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO6S/c1-24-12-4-6-13(7-5-12)27(22,23)16(14-3-2-10-25-14)11-20-18(21)15-8-9-17(19)26-15/h2-10,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYVTELSQUIQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]furan-2-carboxamide

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